molecular formula C12H14N2O4 B7818139 2-Methyl-4-(4-nitrobenzoyl)morpholine

2-Methyl-4-(4-nitrobenzoyl)morpholine

Cat. No.: B7818139
M. Wt: 250.25 g/mol
InChI Key: RIQURSKPPNASAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(4-nitrobenzoyl)morpholine is a morpholine derivative characterized by a methyl group at the 2-position of the morpholine ring and a 4-nitrobenzoyl substituent at the 4-position. The molecular formula is C₁₂H₁₄N₂O₄ (assuming the methyl addition to the structure in ). This compound is structurally related to intermediates in anticancer drug synthesis .

Properties

IUPAC Name

(2-methylmorpholin-4-yl)-(4-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-9-8-13(6-7-18-9)12(15)10-2-4-11(5-3-10)14(16)17/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQURSKPPNASAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-nitrobenzoyl)morpholine typically involves the reaction of morpholine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the morpholine nitrogen attacks the carbonyl carbon of the 4-nitrobenzoyl chloride, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: Morpholine, 4-nitrobenzoyl chloride, triethylamine

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to slightly elevated temperatures

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of 2-Methyl-4-(4-nitrobenzoyl)morpholine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-nitrobenzoyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Reduction of Nitro Group: 2-Methyl-4-(4-aminobenzoyl)morpholine

    Substitution Reactions: Various substituted morpholine derivatives depending on the reagents used

Scientific Research Applications

2-Methyl-4-(4-nitrobenzoyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds, including pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-nitrobenzoyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Morpholine Ring

Compound Substituents Molecular Formula Key Features
4-(4-Nitrobenzoyl)morpholine No methyl group C₁₁H₁₂N₂O₄ Lacks steric hindrance; higher solubility in polar solvents
2-Methyl-4-(4-nitrobenzoyl)morpholine Methyl at 2-position C₁₂H₁₄N₂O₄ Methyl enhances lipophilicity; may reduce crystallization tendency
4-(4-Nitrophenyl)thiomorpholine Sulfur replaces morpholine oxygen C₁₀H₁₁N₂O₂S Thiomorpholine ring increases electron density; alters pharmacokinetics
  • Key Insight : The methyl group in the target compound likely reduces hydrogen-bonding capacity compared to unmethylated analogs, impacting solubility and bioavailability .

Benzoyl vs. Benzyl Substituents

Compound Linker Type Molecular Formula Structural Impact
4-(4-Nitrobenzoyl)morpholine Carbonyl (C=O) C₁₁H₁₂N₂O₄ Planar benzoyl group facilitates π-π stacking; nitro group stabilizes via resonance
4-(4-Nitrobenzyl)morpholine Methylene (CH₂) C₁₁H₁₄N₂O₃ Flexible CH₂ linker allows greater conformational freedom; weaker intermolecular interactions

Substituent Effects on the Aromatic Ring

Compound Aromatic Substituent Molecular Formula Electronic Effects
4-(4-Chlorobenzoyl)morpholine Chlorine (Cl) C₁₁H₁₂ClNO₃ Electron-withdrawing but less potent than nitro; alters reactivity in SNAr reactions
2-Methyl-4-(4-nitrobenzoyl)morpholine Nitro (NO₂) C₁₂H₁₄N₂O₄ Strong electron-withdrawing nitro group directs electrophilic substitution to meta positions
  • Key Insight : The nitro group in the target compound increases acidity of adjacent protons, making it more reactive in nucleophilic aromatic substitution than chloro analogs .

Crystallographic Comparisons

Compound Dihedral Angle (Aromatic vs. Morpholine) Intermolecular Interactions
4-(4-Nitrobenzyl)morpholine 87.78° O3⋯Cg(1) contact (3.647 Å); no classical H-bonds
Target Compound Expected >80° (predicted) Methyl group may disrupt π-stacking; weaker packing
  • Key Insight : The methyl group in the target compound likely reduces crystal packing efficiency, leading to lower melting points compared to unmethylated analogs .

Pharmacological and Physicochemical Properties

Bioactivity

  • 4-(4-Nitrobenzyl)morpholine : Shows anticancer activity via inhibition of kinase pathways; methyl analogs may enhance membrane permeability .
  • Thiomorpholine Derivatives : Sulfur substitution improves metabolic stability but may reduce target affinity compared to morpholine .

ADMET Properties

Property 4-(4-Nitrobenzoyl)morpholine Target Compound (Predicted)
logP ~1.5 ~2.0 (higher lipophilicity)
Hydrogen Bond Acceptors 4 4
Solubility (Water) Moderate Low
  • Key Insight : The methyl group in the target compound may improve blood-brain barrier penetration but reduce aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.